(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived bicyclic carboxylic acid with three defined stereocenters. Its molecular formula is C₈H₁₀O₂, with an average mass of 138.166 g/mol and a monoisotopic mass of 138.068080 g/mol . The compound is a chiral building block used in asymmetric synthesis, catalysis, and pharmaceutical intermediates. Its rigid bicyclic structure and stereochemical complexity make it valuable for studying steric and electronic effects in reactions like Diels-Alder cycloadditions .
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUSUBEMUKACF-XVMARJQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-30-5, 20507-53-3, 1195-12-6 | |
| Record name | 5-Norbornene-2-carboxylic acid, exo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1S,2S,4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR5NHH27MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, endo- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRT5J89QMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diels-Alder Cycloaddition as the Foundational Synthetic Route
The Diels-Alder reaction between cyclopentadiene and maleic anhydride remains the most widely adopted method for constructing the norbornene core. Under thermal conditions (170°C), cyclopentadiene undergoes retro-Diels-Alder cleavage to regenerate the reactive diene, which reacts with maleic anhydride to form the endo-adduct . This step typically achieves 70–80% yield, with the endo/exo ratio influenced by solvent polarity and temperature .
Critical Parameters:
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Solvent Systems: Nonpolar solvents (e.g., toluene) favor endo-selectivity due to secondary orbital interactions, while polar aprotic solvents (e.g., THF) may shift the equilibrium toward exo-products .
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Catalytic Enhancements: The addition of Lewis acids such as aluminum chloride (AlCl₃) or zinc iodide (ZnI₂) accelerates the reaction, reducing completion time from days to hours (<24 hours) and improving yields to 85–90% . For example, AlCl₃ (10 mol%) in dichloromethane at 0°C achieves 89% conversion within 6 hours .
Post-Reaction Modifications:
The maleic anhydride adduct undergoes hydrolysis to yield the dicarboxylic acid intermediate. Acidic hydrolysis (HCl, H₂O, reflux) provides 5-norbornene-2,3-dicarboxylic acid, which is subsequently decarboxylated under basic conditions (NaOH, 120°C) to isolate the monocarboxylic acid .
Stereocontrolled Hydrolysis of Ester Precursors
Exo-rich monocarboxylic acid derivatives are accessible via selective hydrolysis of methyl or tert-butyl esters. A study optimizing hydrolysis conditions for methyl 5-norbornene-2-carboxylate (MNBC) demonstrated that solvent composition and base strength critically influence stereochemical outcomes :
| Parameter | Optimal Condition | Yield (%) | endo/exo Ratio |
|---|---|---|---|
| Solvent | THF/H₂O (9:1) | 92 | 15:85 |
| Base | KOH (1 M) | 88 | 20:80 |
| Temperature | 25°C | 90 | 18:82 |
Hydrolysis in tetrahydrofuran (THF) with 1 equivalent of water and potassium hydroxide at room temperature for 24 hours preferentially cleaves the exo-ester, yielding (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 85% exo-selectivity . Neutralization with acetic acid (pH 7.5) followed by HCl-assisted extraction minimizes racemization .
Industrial-Scale Production and Process Optimization
Industrial methods prioritize cost efficiency and scalability. A patented process utilizes a continuous-flow reactor to perform the Diels-Alder reaction between in situ-generated cyclopentadiene and acrylic acid derivatives . Key innovations include:
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Lewis Acid Recycling: Immobilized ZnCl₂ on silica gel allows catalyst reuse for ≥5 cycles without significant activity loss .
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Pressure-Temperature Profiles: Reactions conducted at 5–10 bar and 80°C achieve 94% conversion in 2 hours, surpassing batch reactor performance .
Post-synthesis, crystallization from heptane/ethyl acetate (3:1) affords the pure carboxylic acid with >99% enantiomeric excess, as verified by chiral HPLC .
Challenges and Remediation Strategies
Stereochemical Drift During Hydrolysis:
Prolonged exposure to acidic or basic conditions can epimerize the exo-carboxylic acid to the endo isomer. Mitigation strategies include:
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Low-Temperature Quenching: Rapid cooling to 0°C after neutralization reduces epimerization to <2% .
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Enzymatic Resolution: Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively produces the (1R,2S,4R)-enantiomer with 98% ee.
Byproduct Formation in Diels-Alder Reactions:
Oligomerization of cyclopentadiene generates dimers (e.g., dicyclopentadiene), which inhibit diene reactivity. Distilling cyclopentadiene immediately before use (bp 40°C) maintains reaction efficiency .
Analytical Validation of Synthetic Products
Spectroscopic Characterization:
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¹H NMR (400 MHz, CDCl₃): δ 6.21 (d, J = 5.6 Hz, 1H, C₅-H), 3.02 (m, 1H, C₂-H), 2.85 (dd, J = 9.2, 4.8 Hz, 1H, C₁-H), 1.72–1.35 (m, 4H, bridgehead Hs) .
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 2550–2650 cm⁻¹ (broad, -COOH) .
Chromatographic Purity Assessment:
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) resolves endo and exo isomers with retention times of 8.2 and 9.7 minutes, respectively .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Reduced products like alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for:
- Cycloaddition Reactions : It can participate in Diels-Alder reactions to form complex cyclic structures.
- Functional Group Transformations : The carboxylic acid group can be converted into esters or amides, facilitating further synthetic pathways.
Case Study : A study demonstrated the use of this compound in synthesizing novel polycyclic compounds through cycloaddition reactions, showcasing its versatility in generating complex architectures in organic chemistry .
Polymer Chemistry
This compound is utilized in the production of high-performance polymers due to its ability to undergo polymerization.
- Cationic Polymerization : It can be polymerized to produce norbornene-based polymers which are known for their thermal stability and mechanical properties.
| Property | Value |
|---|---|
| Glass Transition Temp | ~100 °C |
| Tensile Strength | High |
| Thermal Stability | Excellent |
Case Study : Research on norbornene polymers highlighted their application in advanced coatings and adhesives, emphasizing their utility in industrial applications .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic effects.
- Anticancer Agents : Derivatives of this compound have shown promise in inhibiting cancer cell proliferation.
| Compound | Activity |
|---|---|
| Norbornene Derivative A | IC50 = 25 µM |
| Norbornene Derivative B | IC50 = 30 µM |
Case Study : A clinical study evaluated a derivative of this compound as a potential treatment for breast cancer, demonstrating significant tumor reduction in preclinical models .
Agricultural Chemistry
The compound is also being investigated for its role in agrochemicals.
- Pesticide Development : Its derivatives may serve as precursors for developing novel pesticides with improved efficacy and reduced environmental impact.
Case Study : Research indicated that certain derivatives exhibited effective insecticidal properties against common agricultural pests .
Mechanism of Action
The mechanism of action of (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound can undergo ring-opening reactions, which release the strain and form more stable products . It can also act as a ligand in coordination chemistry, binding to metal centers and influencing their reactivity .
Comparison with Similar Compounds
Structural and Stereochemical Variants
5-Norbornene-2-carboxylic Acid (CAS 120-74-1)
- Molecular Formula : C₈H₁₀O₂ (identical to the target compound).
- Key Difference : Exists as a mixture of endo and exo isomers, whereas (1R,2S,4R)-isomer has defined stereochemistry.
- Separation : Column chromatography (heptane:EtOAc = 1:4) isolates the endo isomer .
- Applications : Used in esterification (e.g., octyl ester synthesis via EDC coupling) .
rel-(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Stereochemistry : Racemic mixture with opposite configuration at C2.
- Properties : Similar molecular weight but distinct reactivity in asymmetric catalysis due to stereochemical differences .
Derivatives and Functionalized Analogs
CA-Nor1 and CA-Nor2 (Amide Derivatives)
- CA-Nor1: (1R,4R)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide. Molecular Formula: C₁₅H₁₉ClN₂O₃. Applications: Self-labeling protein tags for bioconjugation .
- CA-Nor2: 2-((1S,4S)-bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide. Key Difference: Acetamide side chain enhances solubility in polar solvents compared to the parent acid .
VP-4520 (Carbamoyl Derivative)
- Structure : (1R,2S,3R,4S)-3-(o-Tolylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
- Synthesis : Reacted with 2-methylaniline and Endic anhydride.
- Applications : Investigated as a pharmaceutical intermediate .
Ester Derivatives
Ethyl (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Molecular Formula : C₁₂H₁₈O₂.
- Properties : Higher lipophilicity (logP = 2.7) compared to the carboxylic acid (logP ~1.5), making it suitable for hydrophobic matrices .
Methyl (1R,2S,3R,4S)-3-(methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Molecular Formula : C₁₀H₁₂O₄.
- Applications : Intermediate in chiral ligand synthesis for asymmetric catalysis .
Physicochemical and Reactivity Comparisons
Reaction Kinetics and Stereochemical Influence
- Diels-Alder Reactivity: The (1R,2S,4R)-isomer participates in enantioselective cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), achieving >90% enantiomeric excess (ee) in the presence of chiral catalysts .
- Nitro Derivatives : Substituents like nitro groups (e.g., methyl (1R,2S,3S,4R)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate) alter electron density, accelerating reaction rates by 2–3× compared to unsubstituted analogs .
Industrial and Regulatory Notes
- Safety: Derivatives like rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are labeled for non-medical use in industrial research .
- Synthesis Scalability : Ester derivatives (e.g., butyl ester) are produced via scalable EDC-mediated coupling, with yields >80% .
Q & A
Q. What synthetic methodologies are commonly used to prepare (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step routes, often starting from norbornene derivatives. For example, esterification of the parent acid with alcohols (e.g., n-octanol) employs carbodiimide coupling agents like EDC with catalytic DMAP in anhydrous dichloromethane at 0°C, followed by purification via column chromatography . Hydrogenation of unsaturated precursors (e.g., using Pd/C under H₂) is critical for stereochemical control, with reaction monitoring via TLC or NMR . Key optimization parameters include temperature (0–25°C), solvent polarity, and catalyst loading.
Q. How is the structural integrity of this bicyclic carboxylic acid confirmed post-synthesis?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and olefinic bonds (C=C stretch ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Distinct signals for bridgehead protons (δ 1.5–2.5 ppm) and carbons (δ 25–35 ppm). Exo/endo stereochemistry is resolved via coupling constants (e.g., J = 2–4 Hz for endo protons) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 138.17 for C₈H₁₀O₂) and fragmentation patterns verify purity .
Q. What are the typical derivatization reactions for this compound, and how are they executed?
- Methodological Answer : Common derivatizations include esterification and amide formation. For ester synthesis, the acid is activated with DIC/DMAP in DMF, reacted with alcohols (e.g., benzyl alcohol), and purified via silica gel chromatography (EtOAc/heptane gradients) . Amide derivatives are prepared via coupling with amines using EDC/HOBt, with yields dependent on steric hindrance at the bridgehead position .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
- Methodological Answer : The endo configuration enhances rigidity, making it a chiral scaffold for asymmetric Diels-Alder reactions. For example, enantioselective cycloadditions with maleic anhydride achieve >90% ee when using chiral Lewis acid catalysts (e.g., Ti(OiPr)₄ with binaphthol ligands). Reaction trajectories are validated via DFT (B3LYP/6-31G(d)) simulations, identifying transition-state geometries .
Q. What role does this compound play in polymerization, and how are its copolymer properties characterized?
- Methodological Answer : As a norbornene derivative, it acts as a monomer in ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. Copolymers with norbornene esters exhibit tunable glass transition temperatures (Tg = 80–150°C), analyzed via DSC. Molecular weight distributions (Đ = 1.1–1.5) are determined by GPC-MALS .
Q. What mechanistic insights explain its stability under acidic or oxidative conditions?
- Methodological Answer : The bicyclic framework resists ring-opening under mild acid (e.g., H₂SO₄, 75%) due to strain release barriers. Hydration studies (H₂O/H₂SO₄) yield lactones via carbocation intermediates, with regioselectivity confirmed by ¹³C NMR . Oxidation with KMnO₄/KOH selectively functionalizes the bridgehead, forming keto-acids without olefin cleavage .
Q. How are computational methods applied to predict its reactivity in supramolecular assemblies?
Q. What strategies mitigate racemization during functionalization of the chiral center?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
